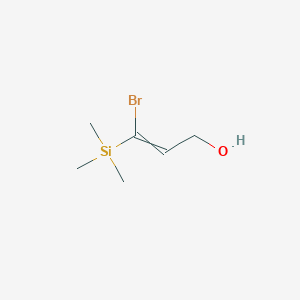
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol is an organosilicon compound that features a bromine atom, a trimethylsilyl group, and an allylic alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol typically involves the bromination of 3-(trimethylsilyl)prop-2-en-1-ol. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled conditions . The reaction proceeds via electrophilic addition of bromine to the double bond, followed by deprotonation to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient mixing, and maintaining strict control over temperature and reaction times to maximize yield and purity.
化学反应分析
Types of Reactions
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Epoxidation: The double bond can be epoxidized using peracids like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Common Reagents and Conditions
Oxidation: Pyridinium dichlorochromate (PDC), chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines, thiols
Epoxidation: m-Chloroperbenzoic acid (m-CPBA)
Major Products Formed
Oxidation: Aldehydes or ketones
Substitution: Various substituted derivatives depending on the nucleophile used
Epoxidation: Epoxides
科学研究应用
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol has several applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol depends on the specific reaction it undergoes. For example, in epoxidation reactions, the compound reacts with peracids to form an epoxide intermediate. The trimethylsilyl group can stabilize the transition state, facilitating the reaction . In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center .
相似化合物的比较
Similar Compounds
3-(Trimethylsilyl)prop-2-en-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains a triple bond instead of a double bond, leading to different reactivity and applications.
3-(Trimethylsilyl)propargyl alcohol: Similar structure but with a different functional group arrangement, affecting its chemical behavior.
Uniqueness
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products through various chemical reactions .
属性
CAS 编号 |
87071-04-3 |
|---|---|
分子式 |
C6H13BrOSi |
分子量 |
209.16 g/mol |
IUPAC 名称 |
3-bromo-3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H13BrOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3 |
InChI 键 |
VNQBACMSXIPWGB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(=CCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
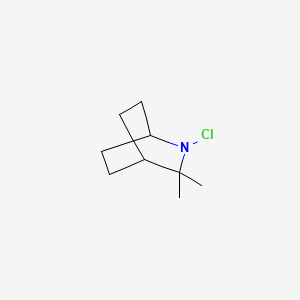
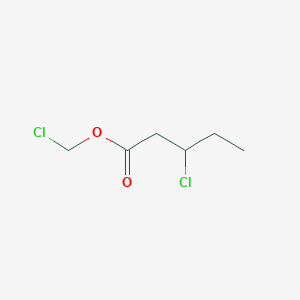
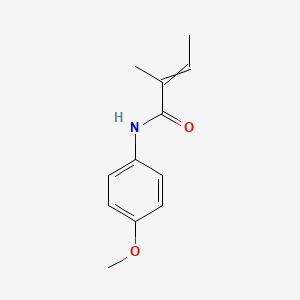
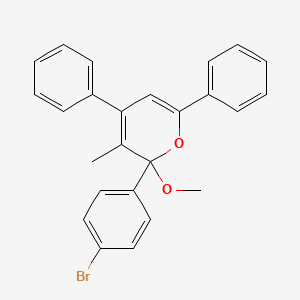
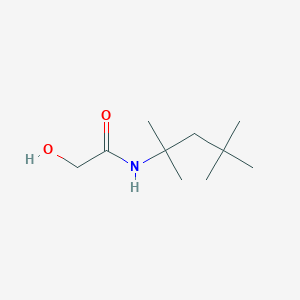
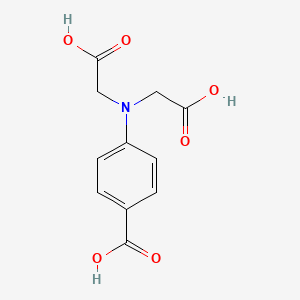
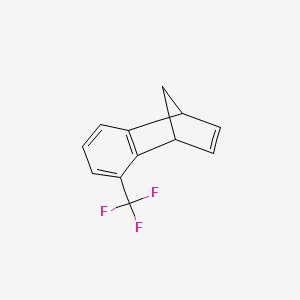
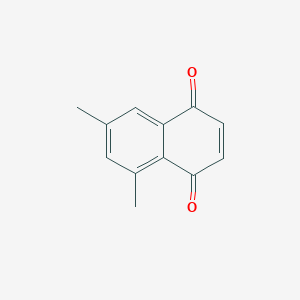
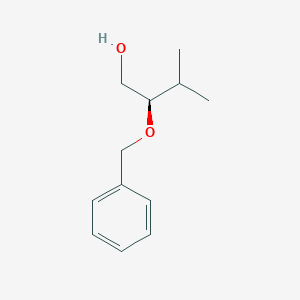
![3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14423929.png)
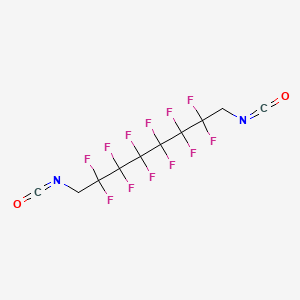
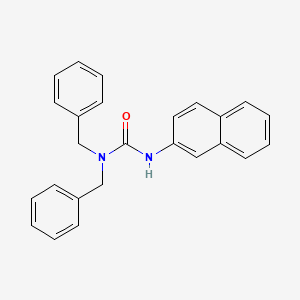
acetate](/img/structure/B14423951.png)
